2-cyclohexyl-2-thiophen-3-ylacetic acid

FKBP51 inhibition Selectivity Medicinal chemistry

Sourcing the exact α-cyclohexyl-thiophene-acetic acid scaffold for Cetiedil or FKBP51-selective inhibitors often fails with generic analogs. 2-Cyclohexyl-2-thiophen-3-ylacetic acid (CAS 16199-74-9) is the penultimate intermediate in the established Cetiedil synthesis and the selectivity cornerstone for FKBP51 over FKBP52. • Directly enables Cetiedil API and focused SAR libraries. • Cyclohexyl motif proven essential for FKBP51-target selectivity. • High-resolution crystal structure available for structure-based drug design. Supplied with full analytical documentation; ready for immediate global shipment.

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
CAS No. 16199-74-9
Cat. No. B090847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-2-thiophen-3-ylacetic acid
CAS16199-74-9
Molecular FormulaC12H16O2S
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CSC=C2)C(=O)O
InChIInChI=1S/C12H16O2S/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,13,14)
InChIKeyOEEPFYFKBOUIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-2-thiophen-3-ylacetic Acid: Research and Procurement


2-Cyclohexyl-2-thiophen-3-ylacetic acid (CAS 16199-74-9) is a key synthetic intermediate and a structurally unique scaffold in medicinal chemistry, characterized by a cyclohexyl group attached to the alpha-carbon of a thiophene-3-acetic acid moiety [1]. This specific substitution pattern is crucial for the compound's role in synthesizing clinically relevant molecules like Cetiedil [2] and for imparting selectivity in advanced drug discovery programs targeting FK506-binding protein 51 (FKBP51) [3].

Cetiedil analog synthesis intermediate
FKBP51-selective inhibitor scaffold

Why 2-Cyclohexyl-2-thiophen-3-ylacetic Acid Is Irreplaceable


The substitution of 2-cyclohexyl-2-thiophen-3-ylacetic acid with its structural analogs can lead to significant and quantifiable losses in function across two key domains. In the context of FKBP51 inhibitors, the cyclohexyl group is a critical determinant for achieving selectivity over the closely related anti-target FKBP52 [1]. Replacing this motif, even with a chlorothiophene group, can alter the interaction with a transient binding pocket, potentially compromising the desired selectivity profile [2]. Furthermore, the compound's established role as a precursor to Cetiedil [3] means its procurement is specifically tied to the synthesis of this particular pharmaceutical agent; alternative thiophene-acetic acids cannot fulfill this specific synthetic route.

FKBP51 selectivity
Cyclohexyl motif is selectivity determinant; replacing it may alter binding mode and shift FKBP51/FKBP52 selectivity profile.
Cetiedil synthetic route
Only this acid is reported as the direct precursor to Cetiedil; alternative thiophene-acetic acids may not support this synthetic route.

Differentiation Evidence for 2-Cyclohexyl-2-thiophen-3-ylacetic Acid


FKBP51 Selectivity: Cyclohexyl vs. Analogs

The cyclohexyl group of the target compound is essential for achieving high selectivity for FKBP51 over its closest homolog FKBP52. This is a key differentiator from other thiophene-acetic acid derivatives lacking this specific aliphatic ring system. Research shows that this motif enables a strong discrimination between the two proteins [1], a property that is not conferred by other heteroaryl or alkyl substituents. Further studies revealed that while a chlorothiophene moiety can act as a replacement, it interacts with a different transient binding pocket, which can alter the selectivity profile [2].

FKBP51 Selectivity Determinant
Class-level
Cyclohexyl motif reported as selectivity determinant; chlorothiophene replacement alters transient pocket interaction.
Supports selective inhibitor design context
Exact selectivity ratio not reported; confirm via SAR
FKBP51 inhibition Selectivity Medicinal chemistry

Gram-Positive Antibacterial Activity

The compound exhibits quantifiable antibacterial activity against a clinically relevant Gram-positive pathogen. It demonstrates a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics, making it a viable candidate for further development as an antibacterial agent . In a related study, a structurally similar thiophene derivative showed potent activity against Staphylococcus aureus with an MIC of 0.25 μg/mL, indicating the potential of this chemical class for potent antimicrobial activity .

Antibacterial Activity
Data to verify
Activity comparable to antibiotics; related thiophene MIC 0.25 µg/mL against S. aureus.
Supports antimicrobial screening context
Exact MIC for this compound undisclosed; verify in target panel
Antimicrobial MIC Staphylococcus aureus

Cetiedil Precursor and Analog Synthesis

2-Cyclohexyl-2-thiophen-3-ylacetic acid is an established and direct intermediate in the synthesis of Cetiedil, a vasodilator and anti-sickling agent [REFS-1, REFS-2]. The synthetic route involves a Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to yield the target compound, which is then esterified to produce the final pharmaceutical [1]. This contrasts with other thiophene-acetic acid derivatives, which do not serve as a precursor for this specific drug.

Cetiedil Precursor Role
Head-to-head
Only this compound reported in established Cetiedil synthesis.
Non-substitutable for Cetiedil synthesis
Alternative thiophene-acetic acids not suitable
Synthetic intermediate Cetiedil Vasodilator

Crystal Structure for Rational Drug Design

The three-dimensional crystal structure of 2-cyclohexyl-2-thiophen-3-ylacetic acid has been solved and refined to a high degree of accuracy (R-factor of 0.053 for 2043 observed reflections) [REFS-1, REFS-2]. This provides precise geometric data, including bond lengths, angles, and intermolecular packing forces, which are not available for many of its structural analogs. The molecule crystallizes in a monoclinic system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1].

Crystal Structure Data
Head-to-head
Solved to R=0.053; monoclinic C2, a=20.2528Å, b=6.7254Å, c=10.6748Å, β=94.699°.
Enables structure-guided design
Many analogs lack published crystal data
Crystal structure X-ray diffraction Solid-state chemistry

Strategic Applications of 2-Cyclohexyl-2-thiophen-3-ylacetic Acid


Cetiedil and Analog Synthesis

This is the most well-defined and validated application. 2-Cyclohexyl-2-thiophen-3-ylacetic acid is the penultimate intermediate in the established synthesis of Cetiedil [1]. Procurement of this specific compound is essential for any laboratory aiming to reproduce this synthesis, explore Cetiedil's pharmacology, or generate a focused library of Cetiedil analogs for structure-activity relationship (SAR) studies.

Selective FKBP51 Inhibitor Discovery

The cyclohexyl motif is a cornerstone of selectivity for FKBP51 over FKBP52 in advanced inhibitors like SAFit2 [1]. This compound serves as a crucial building block or inspiration for designing new inhibitors. Research teams focused on neurological disorders, metabolic diseases, or cancer, where FKBP51 is implicated, should prioritize this scaffold for its proven ability to confer selectivity, a key challenge in this target class [1].

Antimicrobial Drug Discovery

Given its demonstrated antibacterial activity and the potent MIC values of structurally related thiophenes [REFS-1, REFS-2], this compound represents a promising starting point for developing novel antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance. The compound can be used as a core scaffold for hit-to-lead campaigns or as a building block to generate diverse chemical libraries for screening against multidrug-resistant pathogens.

Structure-Guided Drug Design

The availability of a high-resolution crystal structure [1] makes this compound an excellent choice for structure-based drug design. Researchers can use the precise atomic coordinates to perform computational docking studies, understand binding modes with target proteins like FKBP51 [2], and rationally design modifications to improve potency, selectivity, or pharmacokinetic properties. This data provides a significant advantage over using compounds with unknown solid-state structures.

Application
Selection Property
Validation Focus
Cetiedil analog synthesis
Defined synthetic intermediate
Synthetic route reproducibility
FKBP51-selective inhibitor discovery
Cyclohexyl motif for FKBP51/FKBP52 selectivity
Binding selectivity confirmation
Antimicrobial screening
Thiophene scaffold with antibacterial activity
MIC determination against target pathogens
Structure-based drug design
High-resolution crystal structure data
Computational docking; binding mode analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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